molecular formula C13H13BrN2O2 B5787215 N-(4-bromophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-(4-bromophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B5787215
M. Wt: 309.16 g/mol
InChI Key: YMEXSKSQEUCDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as 4-IBP, is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. This compound belongs to the isoxazole class of compounds and has a molecular weight of 313.2 g/mol.

Mechanism of Action

The exact mechanism of action of N-(4-bromophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is not fully understood. However, it has been shown to modulate the activity of various neurotransmitters such as acetylcholine, dopamine, and glutamate. Additionally, this compound has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory and antioxidant properties. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha in the brain. Additionally, this compound has been shown to increase the levels of antioxidants such as superoxide dismutase and glutathione in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-bromophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in lab experiments is its high purity and stability. This allows for accurate dosing and reproducibility of results. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in animal studies. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. One area of interest is its potential use in treating other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems. Finally, there is a need for studies to investigate the long-term effects of this compound on cognitive function and memory in animal models.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide involves the reaction of 4-bromobenzoyl chloride with 3-ethyl-5-methylisoxazole-4-carboxylic acid in the presence of a base. The resulting product is then purified through recrystallization to obtain pure this compound. This method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

N-(4-bromophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(4-bromophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-3-11-12(8(2)18-16-11)13(17)15-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEXSKSQEUCDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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